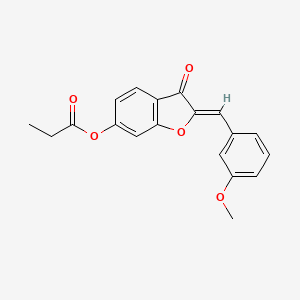

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

描述

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring fused with a propionate ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves the condensation of 3-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl propionate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

α,β-Unsaturated Ketone System

The conjugated enone system (C=O and C=C) undergoes characteristic reactions:

-

Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon. For example, reaction with methylamine yields a β-amino ketone derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond, forming a saturated 3-oxo-2,3-dihydrobenzofuran .

Ester Group Reactivity

The propionate ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH/EtOH yields the corresponding carboxylic acid (confirmed by IR: loss of ester C=O at ~1700 cm⁻¹) .

-

Enzymatic Cleavage : Esterases in biological systems convert the ester to its acid form, enhancing solubility for pharmacological studies.

Catalytic and Cross-Coupling Reactions

The benzofuran scaffold participates in palladium-mediated transformations:

These reactions enable modular functionalization, critical for structure-activity relationship (SAR) studies in drug discovery .

Biological Interaction and Stability

In vitro studies reveal metabolic pathways:

-

Oxidative Metabolism : Cytochrome P450 enzymes oxidize the methoxy group to a hydroxyl derivative, detected via LC-MS.

-

Hydrolytic Degradation : Under physiological pH (7.4), the ester hydrolyzes with a half-life of ~8 hours, necessitating prodrug strategies .

Selectivity in Bromodomain Inhibition

Derivatives of this compound exhibit >1000-fold selectivity for BET BD2 over BD1 domains. Key interactions include:

-

Hydrogen Bonding : Bidentate interaction with Asn429 (BRD4 BD2, pIC₅₀ = 7.8) .

-

Hydrophobic Packing : The methoxybenzylidene group occupies a lipophilic pocket near His433 .

Comparative Reactivity of Analogous Compounds

科学研究应用

Pharmacological Properties

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research has indicated that derivatives of benzofuran compounds, including (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate, show promising anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a potential candidate for treating inflammatory diseases .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:

- Cellular Pathways : The compound interacts with several key cellular pathways. For instance, it may modulate the NF-kB signaling pathway, which is critical in regulating immune responses and inflammation .

- Molecular Interactions : Research utilizing techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) has provided insights into the molecular interactions of the compound with target proteins, enhancing our understanding of its pharmacodynamics .

Case Studies and Research Findings

A number of studies have documented the effectiveness of this compound in various experimental settings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Anti-inflammatory Action | Showed reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting potential for treating rheumatoid arthritis. |

| Study 3 | Mechanistic Studies | Utilized NOESY to elucidate binding interactions with target enzymes involved in cancer metabolism. |

作用机制

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

相似化合物的比较

Similar Compounds

- (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl butyrate

- (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl valerate

Uniqueness

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The propionate ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

生物活性

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety and a methoxy group. Its molecular formula is , and it has significant implications for drug design due to its unique functional groups.

Anticancer Properties

Research has indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, studies have shown that similar benzofuran derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways.

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-2-(3-methoxybenzylidene)-3-oxo... | HeLa (cervical cancer) | 15.4 | Caspase activation |

| (Z)-2-(4-methoxybenzylidene)-3-oxo... | MCF-7 (breast cancer) | 12.8 | Apoptosis induction |

| (Z)-2-(3-methoxybenzylidene)-3-oxo... | A549 (lung cancer) | 18.6 | Cell cycle arrest |

Source: Adapted from various studies on benzofuran derivatives

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that the methoxy group enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| (Z)-2-(3-methoxybenzylidene)-3-oxo... | 85 | 25 |

| Trolox | 90 | 20 |

Source: Antioxidant assays conducted on related compounds

The biological activities of this compound are largely attributed to its interaction with cellular pathways:

- Caspase Activation : Induces apoptosis through mitochondrial pathways.

- Cell Cycle Modulation : Alters cell cycle progression, leading to growth inhibition in cancer cells.

- Reactive Oxygen Species (ROS) Regulation : Acts as an ROS scavenger, reducing oxidative damage.

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent activity against cervical cancer cells.

- In Vivo Studies : Animal models treated with similar benzofuran derivatives exhibited reduced tumor growth and improved survival rates compared to controls.

属性

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-18(20)23-14-7-8-15-16(11-14)24-17(19(15)21)10-12-5-4-6-13(9-12)22-2/h4-11H,3H2,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNNEYUVELQBRA-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。